4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline
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Overview
Description
4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of α,β-alkynic aldehydes with hydrazines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyltrimethylsilane as the CF3 source.
Attachment of the Aniline Group: The final step involves the attachment of the aniline group to the pyrazole ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antimicrobial, and anticancer agent.
Biological Research: The compound is used to study various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the aniline group but shares the pyrazole and trifluoromethyl moieties.
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
4-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline is unique due to the combination of the trifluoromethyl group and the aniline group attached to the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)15-10-14(11-6-8-12(20)9-7-11)22(21-15)13-4-2-1-3-5-13/h1-10H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPVIJCWBXDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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